molecular formula C13H16O3 B1245696 Sohirnone A

Sohirnone A

Número de catálogo: B1245696
Peso molecular: 220.26 g/mol
Clave InChI: PZLKKLWFFFEJHP-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sohirnone A (C₁₃H₁₆O₃) is a sorbicillinoid-derived fungal metabolite first isolated from Penicillium chrysogenum S-3-25, an endozoic fungus recovered from marine sponges in polar deep-sea environments . Its structure was elucidated through comprehensive spectroscopic analyses, including ¹H NMR, ¹³C NMR, and ESI-MS, revealing a polyketide backbone with a methyl substituent (5-CH₃) and a conjugated ketone group (C-1') . This compound exhibits moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes, with an inhibitory ratio of 8.47% at 40 µM . It also demonstrates cytotoxic activity against HCT-116 and HEP-2 cell lines, though less potent compared to other co-isolated compounds like kynurenic acid (KA) .

Propiedades

Fórmula molecular

C13H16O3

Peso molecular

220.26 g/mol

Nombre IUPAC

(E)-1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one

InChI

InChI=1S/C13H16O3/c1-3-4-5-6-11(14)10-7-9(2)12(15)8-13(10)16/h3-4,7-8,15-16H,5-6H2,1-2H3/b4-3+

Clave InChI

PZLKKLWFFFEJHP-ONEGZZNKSA-N

SMILES isomérico

C/C=C/CCC(=O)C1=C(C=C(C(=C1)C)O)O

SMILES canónico

CC=CCCC(=O)C1=C(C=C(C(=C1)C)O)O

Sinónimos

3,1-(2,4-dihydroxy-5-methylphenyl)hex-4-en-1-one
sohirnone A

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Sohirnone A belongs to the sorbicillinoid family, which shares a bicyclic or tricyclic polyketide scaffold. Below is a detailed comparison with four key analogues: sorbicillin (1), 2',3'-dihydrosorbicillin (2), sohirnone B, and sorrentanone (84).

Structural Comparisons

Compound Molecular Formula Key Structural Features Source Fungus Reference
This compound C₁₃H₁₆O₃ Methyl group (5-CH₃), conjugated ketone (C-1') Penicillium chrysogenum
Sorbicillin (1) C₁₃H₁₄O₃ Fully unsaturated bicyclic system Trichoderma, Penicillium spp.
2',3'-Dihydrosorbicillin (2) C₁₃H₁₆O₃ Partially saturated bicyclic system Penicillium flavigenum
Sohirnone B C₁₃H₁₄O₄ Additional hydroxyl group Penicillium chrysogenum
Sorrentanone (84) C₁₄H₁₆O₄ Tricyclic structure with lactone ring Penicillium spp.

Bioactivity Comparisons

Compound Bioactivity (Concentration) Key Findings Reference
This compound PTP1B inhibition (40 µM) 8.47% inhibition; potential antidiabetic activity
Cytotoxicity (HCT-116/HEP-2) Moderate activity (IC₅₀ not reported)
Sorbicillin (1) Neuroprotection (1–10 µg/mL) Enhanced neurite outgrowth in Parkinson’s disease cell models
Acetylcholinesterase (AChE) inhibition (50 µg/mL) 15.47% inhibition; potential for Alzheimer’s therapy
2',3'-Dihydrosorbicillin (2) PTP1B inhibition (40 µM) 10.58% inhibition; outperforms this compound
Sohirnone B Antibacterial activity Weak against S. aureus and B. subtilis (MIC > 100 µg/mL)
Sorrentanone (84) Anti-HIV activity (IC₅₀) 4.7 µM; significant lead compound for HIV-1 inhibition

Critical Analysis of Structural-Activity Relationships (SAR)

  • Methylation and Bioactivity: The 5-CH₃ group in this compound may reduce its PTP1B inhibitory efficacy compared to dihydrosorbicillin (2), which lacks this substituent .
  • Hydroxylation: Sohirnone B’s additional hydroxyl group correlates with reduced antibacterial potency compared to this compound, suggesting steric hindrance or altered solubility .
  • Saturation: Dihydrosorbicillin (2), with a partially saturated backbone, shows higher PTP1B inhibition than this compound, indicating that saturation enhances target binding .
  • Tricyclic Systems: Sorrentanone’s tricyclic structure confers anti-HIV activity, absent in bicyclic sorbicillinoids, highlighting the role of extended conjugation .

Q & A

Q. How should researchers address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?

  • Methodological Answer: Conduct allometric scaling from preclinical species to humans, complemented by PBPK modeling. Use sparse sampling in animal studies to reduce ethical burdens. Validate models with in vitro-in vivo extrapolation (IVIVE) and sensitivity analysis .

Data Presentation and Validation

Q. What are the best practices for presenting contradictory bioassay results in publications?

  • Methodological Answer: Use forest plots to visualize effect sizes and heterogeneity. Discuss potential confounders (e.g., assay interference, compound solubility) in the limitations section. Provide raw data in supplementary materials for independent verification .

Q. How can researchers validate computational predictions of this compound’s binding affinity experimentally?

  • Methodological Answer: Combine molecular docking (AutoDock Vina, Glide) with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding kinetics. Mutagenesis studies (e.g., alanine scanning) confirm critical residues identified in silico .

Ethical and Collaborative Considerations

Q. What ethical guidelines apply to interdisciplinary studies involving this compound and human-derived samples?

  • Methodological Answer: Obtain IRB approval for human tissue use (e.g., primary cells, organoids). Adhere to GDPR/HIPAA for data anonymization. Collaborate with bioethicists to address dual-use concerns (e.g., misuse in bioweapons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sohirnone A
Reactant of Route 2
Reactant of Route 2
Sohirnone A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.